1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
1,5-dimethyl-4-nitropyrazole-3-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O3/c1-3-5(10(12)13)4(6(7)11)8-9(3)2/h1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITDNKDSVBKVMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions often include the use of catalysts such as transition metals or photoredox catalysts to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production methods for pyrazole derivatives, including this compound, often involve one-pot multicomponent processes. These methods are efficient and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Major Products
Substitution Reactions: The major products are derivatives where the carbonyl chloride group is replaced by the nucleophile.
Reduction Reactions: The major product is the corresponding amino derivative.
Scientific Research Applications
Chemical Properties and Structure
The compound features a pyrazole ring with two methyl groups and a nitro group at specific positions, along with a carbonyl chloride functional group. Its molecular formula is , and it has a molecular weight of 185.14 g/mol. The presence of the carbonyl chloride group enhances its reactivity towards nucleophiles, making it a versatile intermediate in organic synthesis.
Medicinal Chemistry
1,5-Dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride has shown potential as an anxiolytic and antidepressant agent in animal models. Research indicates that it interacts with neurotransmitter systems, which may provide therapeutic benefits for treating various neurological disorders. The compound's derivatives are being studied for their effects on mood regulation and behavior modulation.
Table 1: Biological Activities of this compound
| Activity Type | Description |
|---|---|
| Anxiolytic | Reduces anxiety in animal models |
| Antidepressant | Exhibits antidepressant effects |
| Neurological Effects | Potential applications in treating neurological disorders |
Agrochemicals
The compound's reactivity allows for the synthesis of various agrochemical products. Its derivatives may serve as herbicides or fungicides due to their biological activity against pests and pathogens. Research is ongoing to evaluate their efficacy and safety profiles in agricultural applications.
Table 2: Potential Agrochemical Applications
| Application Type | Description |
|---|---|
| Herbicides | Compounds derived from this compound may inhibit weed growth. |
| Fungicides | Potential to develop fungicidal agents targeting specific plant pathogens. |
Material Science
In material science, this compound can be utilized as a building block for synthesizing novel polymers or materials with specific properties. Its reactive carbonyl chloride group can facilitate the formation of covalent bonds with other monomers or polymers, leading to advanced materials with tailored functionalities.
Case Study 1: Anxiolytic Effects
In a study examining the anxiolytic properties of this compound, researchers administered varying doses to animal models. Results indicated a significant reduction in anxiety-like behaviors compared to control groups, suggesting its potential as a therapeutic agent for anxiety disorders.
Case Study 2: Synthesis of Agrochemical Derivatives
A research project focused on synthesizing derivatives of this compound for agricultural use demonstrated its effectiveness against common crop pathogens. The synthesized compounds showed promising antifungal activity in vitro, warranting further investigation into their field efficacy.
Mechanism of Action
The mechanism of action of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbonyl chloride group can form covalent bonds with nucleophilic sites on target molecules . These interactions can modulate biological pathways and exert various effects .
Comparison with Similar Compounds
Key Observations :
- Electron Effects : The nitro group in the target compound increases electrophilicity compared to electron-donating groups (e.g., methoxy in 5-methoxy-1H-pyrazole-4-carboxylic acid) .
- Reactivity : The carbonyl chloride group enables rapid nucleophilic substitution, contrasting with carboxamide derivatives (e.g., compounds 3a–3p in ), which are stabilized for biological applications .
- Steric Influence : The 1,5-dimethyl substitution in the target compound may reduce solubility in polar solvents compared to aryl-substituted analogs (e.g., 3a–3p) but improves stability against hydrolysis .
Physicochemical and Spectral Data
Biological Activity
1,5-Dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Characterized by a pyrazole ring with two methyl groups and a nitro group, this compound possesses unique properties that enhance its reactivity and potential therapeutic applications. This article presents an overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₇H₈ClN₃O₂
- Molecular Weight : 185.14 g/mol
- Functional Groups : Nitro group, carbonyl chloride
The presence of the carbonyl chloride group increases the compound's reactivity, particularly towards nucleophiles, allowing for various synthetic applications.
Anxiolytic and Antidepressant Effects
Research indicates that this compound exhibits anxiolytic and antidepressant effects in animal models. Its interaction with neurotransmitter systems may modulate mood and behavior, suggesting potential applications in treating anxiety and depression.
Anticancer Properties
Several studies have explored the anticancer potential of pyrazole derivatives, including this compound. Compounds containing the pyrazole structure have shown effectiveness against various cancer types:
| Cancer Type | Cell Line | Activity Observed |
|---|---|---|
| Lung Cancer | A549 | Inhibition of cell growth |
| Breast Cancer | MDA-MB-231 | Antiproliferation |
| Colorectal Cancer | HCT116 | Induction of apoptosis |
| Prostate Cancer | LNCaP | Cell cycle arrest |
These compounds have been reported to inhibit tumor growth both in vitro and in vivo, demonstrating significant antiproliferative activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the nitro group may contribute to its antibacterial activity by disrupting bacterial cell function .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Neurotransmitter Systems : The compound's ability to modulate neurotransmitter levels may underlie its anxiolytic and antidepressant effects.
- Redox Reactions : The nitro group can participate in redox processes, potentially influencing cellular signaling pathways.
- Covalent Bond Formation : The carbonyl chloride group can form covalent bonds with nucleophilic sites on target proteins, altering their function.
Study on Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of various pyrazole derivatives. Among them, this compound was highlighted for its ability to inhibit the proliferation of breast cancer cells (MDA-MB-231) with an IC₅₀ value indicating significant potency .
Anxiolytic Effects in Animal Models
Another study examined the anxiolytic effects of this compound using a rodent model. Results indicated a marked reduction in anxiety-like behaviors when administered at specific dosages compared to control groups. This suggests potential therapeutic applications for anxiety disorders.
Q & A
Q. What are the standard synthetic routes for 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride?
The compound is typically synthesized via the reaction of its corresponding carboxylic acid with thionyl chloride (SOCl₂). For example, refluxing 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with excess SOCl₂ for 2 hours yields the carbonyl chloride derivative (95% purity) . Alternative methods involve low-temperature (0–5°C) reactions in dimethylformamide (DMF) with SOCl₂, as seen in nitrile synthesis protocols, though this may require optimization for nitro-substituted analogs .
Q. How should researchers handle and store this compound to ensure stability?
Storage at ≤4°C in amber glass bottles is critical to prevent decomposition, as recommended for structurally similar pyrazole carbonyl chlorides . Handling under inert atmospheres (e.g., nitrogen) and avoiding moisture are essential due to the compound’s reactivity.
Q. What spectroscopic techniques are recommended for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns and nitro group placement (δ ~8–9 ppm for aromatic protons) .
- IR Spectroscopy : Detection of carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) stretches .
- X-ray Diffraction (XRD) : For crystallographic validation of molecular geometry, as demonstrated for related pyrazole nitriles .
Advanced Research Questions
Q. How does the nitro group at the 4-position influence the compound’s reactivity in nucleophilic acyl substitution reactions?
The nitro group’s electron-withdrawing nature enhances the electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). Comparative studies on analogs lacking the nitro group show reduced reactivity in amidation reactions, supporting this electronic effect . Researchers should adjust stoichiometry and reaction times when using nitro-containing derivatives.
Q. What strategies are effective for synthesizing amide derivatives from this carbonyl chloride?
A validated method involves:
- Coupling Agents : Use EDCI/HOBt in DMF with amines (1:1.5 molar ratio) at room temperature, yielding amides with >65% efficiency .
- Direct Aminolysis : React with primary/secondary amines in dichloromethane (DCM) under anhydrous conditions, followed by aqueous workup . Example: Synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide derivatives via EDCI-mediated coupling .
Q. How can conflicting data on melting points or reaction yields be resolved when replicating synthesis procedures?
Discrepancies often arise from variations in purity, solvent traces, or crystallization conditions. To resolve:
- Reproduce Conditions : Strictly follow reported temperatures and solvent ratios (e.g., recrystallization from ethanol vs. ethyl acetate) .
- Analytical Cross-Check : Use HPLC or GC-MS to verify purity and identify byproducts .
- Control Experiments : Compare results with/without the nitro group to isolate its impact on physical properties .
Q. What computational methods support the design of derivatives with enhanced bioactivity?
Molecular docking and density functional theory (DFT) can predict interactions with biological targets (e.g., enzymes). For example, pyrazole carboxamides were optimized using DFT to evaluate electronic effects of substituents on antifungal activity .
Applications in Academic Research
Q. How can this compound be utilized in medicinal chemistry research?
It serves as a key intermediate for synthesizing pharmacologically active pyrazole derivatives, such as:
- Anticancer Agents : Functionalization with aryl groups via amide coupling (e.g., 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol derivatives) .
- Antimicrobials : Nitro-substituted pyrazoles exhibit enhanced activity due to improved membrane penetration .
Q. What role does this compound play in materials science?
Its nitro and carbonyl groups enable coordination with metals, making it useful for:
- Fluorescent Probes : Pyrazole-based ligands in lanthanide complexes .
- Organic Semiconductors : Derivatives with extended π-conjugation for optoelectronic applications .
Data Comparison Table
| Parameter | Method 1 (SOCl₂ Reflux) | Method 2 (DMF/SOCl₂, 0–5°C) |
|---|---|---|
| Reaction Time | 2 hours | 2 hours |
| Yield | 95% | 82% |
| Key Solvent | Neat SOCl₂ | DMF |
| Purification | Distillation | Recrystallization (ethanol) |
| Applicability to Nitro | High (tested) | Requires optimization |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
